5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde
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Overview
Description
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde is a heterocyclic compound that combines a furan ring with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and tetrazole rings endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde typically involves the formation of the furan ring followed by the introduction of the tetrazole group. One common method involves the reaction of 4-(tetrazol-1-yl)benzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine for the furan ring and nucleophilic reagents like sodium azide for the tetrazole ring.
Major Products
Oxidation: 5-[4-(tetrazol-1-yl)phenyl]furan-2-carboxylic acid.
Reduction: 5-[4-(tetrazol-1-yl)phenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with enzymes and receptors. The furan ring contributes to the compound’s stability and reactivity. Together, these features enable the compound to modulate various biological pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares a similar aromatic structure but with different functional groups.
Benzofuran derivatives: Contain a furan ring fused with a benzene ring, offering different biological activities.
Tetrazole derivatives: Compounds with a tetrazole ring, used in various pharmaceutical applications.
Uniqueness
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde is unique due to the combination of the furan and tetrazole rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-7-11-5-6-12(18-11)9-1-3-10(4-2-9)16-8-13-14-15-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABAJDCHUSRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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